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# Core Photophysical Concepts: A Jablonski Diagram

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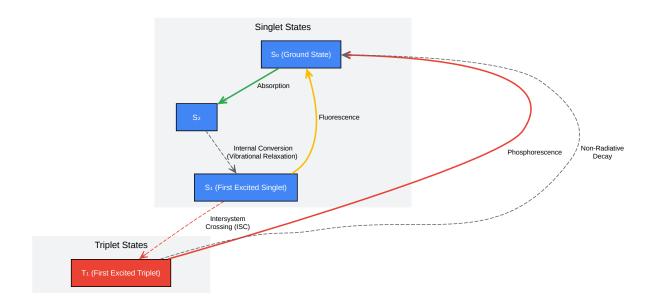
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The photophysical processes of **Perylene-d12**, like other fluorophores, can be visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational energy levels of a molecule and the transitions between them. Following the absorption of a photon, the molecule is promoted to an excited singlet state (S<sub>1</sub>). From here, it can return to the ground state (S<sub>0</sub>) via several pathways:

- Fluorescence: A rapid, spin-allowed radiative decay from S<sub>1</sub> to S<sub>0</sub>, typically occurring on the nanosecond timescale.
- Intersystem Crossing (ISC): A spin-forbidden transition from the excited singlet state (S<sub>1</sub>) to a lower-energy excited triplet state (T<sub>1</sub>).
- Phosphorescence: A slow, spin-forbidden radiative decay from T<sub>1</sub> to S<sub>0</sub>. Because this transition is forbidden, the lifetime of the triplet state is significantly longer, ranging from microseconds to seconds.

Deuteration of perylene (substituting hydrogen with deuterium) is known to decrease the efficiency of non-radiative decay from the triplet state, leading to a notable increase in the phosphorescence lifetime compared to its protonated counterpart, Perylene-h12.[1]





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Caption: Jablonski diagram illustrating the primary photophysical pathways for Perylene-d12.

## **Quantitative Photophysical Data**

The following tables summarize key quantitative data for **Perylene-d12** and its protonated analog for comparison. Note that fluorescence properties (quantum yield and lifetime) are largely unaffected by deuteration, while triplet state properties show significant changes.

#### **Fluorescence Properties**



Parameter	Value	Solvent / Matrix	Notes	Reference
Fluorescence Quantum Yield (ΦF)	0.94	Cyclohexane	Data for Perylene-h12; ΦF for Perylene- d12 is expected to be very similar.	[2]
~1.0	РММА	For perylene fluorophores at low concentration.	[3]	
Fluorescence Lifetime (τF)	6.40 ns	Cyclohexane	Data for Perylene-h12.	[4]
4.21 ns	Toluene	Data for Perylene-h12.	[4]	
3.78 ns	Toluene	Data for Perylene-h12.	_	_
3.63 ns	Methanol	Data for Perylene-h12.		

#### **Phosphorescence and Triplet State Properties**

Deuteration significantly increases the triplet state lifetime by reducing non-radiative decay pathways.

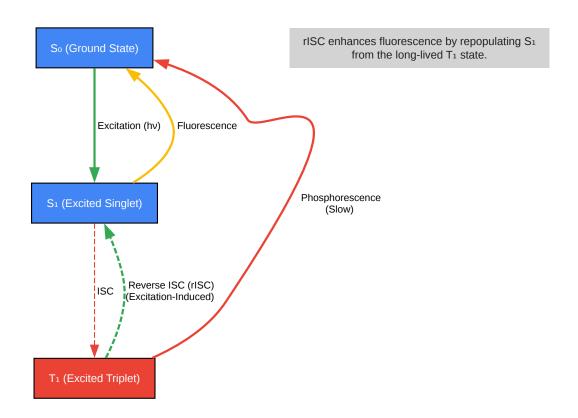


Parameter	Value	Solvent / Matrix	Notes	Reference
Triplet Lifetime (τΤ)	8.5 ± 0.4 ms	Dibenzothiophen e	Intrinsic lifetime for one of two effective triplet states of Perylene-d12.	
64 ± 12 ms	Dibenzothiophen e	Intrinsic lifetime for the second effective triplet state of Perylene-d12.		
Increased by 2.3x	РММА	Triplet lifetime of Perylene-d12 compared to Perylene-h12 at 298 K.	_	
Triplet Quantum Yield (ΦΤ)	~ 3 x 10-6	Dibenzothiophen e	For Perylene- d12, comparable to Perylene-h12 in o-DCB.	
Intersystem Crossing (ISC) Rates (S1 → T)	0.80 ms-1 (to TXY)	o-DCB (1.3 K)	Data for Perylene-h12.	_
53 s-1 (to TZ)	o-DCB (1.3 K)	Data for Perylene-h12.		-
Intersystem Crossing (ISC) Rates (T→S₀)	0.335 ms-1 (from TXY)	o-DCB (1.3 K)	Data for Perylene-h12.	
54 s-1 (from TZ)	o-DCB (1.3 K)	Data for Perylene-h12.		



# Advanced Photophysical Phenomena: Reverse Intersystem Crossing (rISC)

In some systems, molecules in the triplet state can be promoted back to the excited singlet state, a process known as reverse intersystem crossing (rISC). This can be induced by thermal energy or, notably for **Perylene-d12** in a dibenzothiophene matrix, by the same laser beam used for excitation. This process shortens the effective "dark time" of the triplet state and enhances the overall fluorescence brightness, which is particularly relevant in single-molecule spectroscopy.



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Caption: The process of excitation-induced Reverse Intersystem Crossing (rISC).

## **Experimental Protocols**



Accurate characterization of **Perylene-d12** requires precise experimental methodologies. Below are protocols for key measurements.

# Steady-State Absorption and Fluorescence Spectroscopy

This protocol is adapted from standard methods for characterizing perylene.

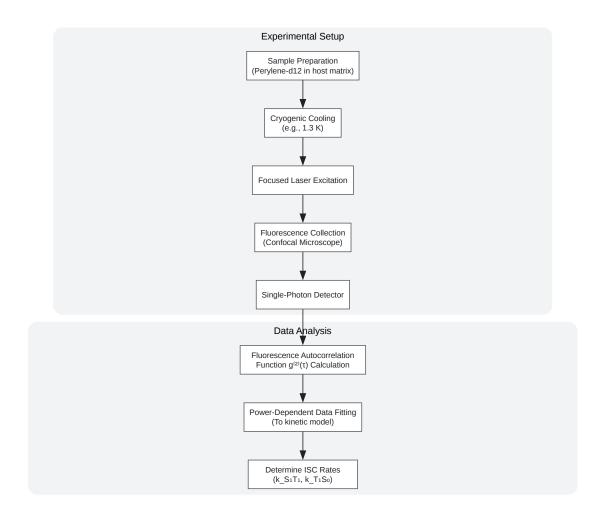
- Sample Preparation: Prepare dilute solutions of **Perylene-d12** in a spectroscopic-grade solvent (e.g., cyclohexane) in a 1 cm pathlength quartz cuvette. The concentration should be adjusted to maintain an absorbance of less than 0.1 at the excitation wavelength to prevent inner-filter effects.
- Absorption Measurement:
  - Use a dual-beam UV-Vis spectrophotometer (e.g., Cary 3).
  - Record a baseline spectrum with a cuvette containing only the solvent.
  - Measure the absorption spectrum of the Perylene-d12 solution.
  - Typical settings: 1.0 nm spectral bandwidth, 0.1-0.2 sec integration time, and a 0.25 nm data interval.
- Fluorescence Measurement:
  - Use a calibrated spectrofluorometer (e.g., Spex FluoroMax).
  - Excite the sample at a wavelength of strong absorption but minimal scattering (e.g., 410 nm).
  - Set excitation and emission monochromator slit widths to achieve a desired spectral bandwidth (e.g., 1 mm slits for a 4.25 nm bandwidth).
  - Scan the emission spectrum over the expected range (approx. 420-600 nm).
  - Record and subtract a blank spectrum of the pure solvent.



 Correct the final spectrum for the wavelength-dependent sensitivity of the instrument's detector and optics.

# Determination of Intersystem Crossing Rates via Single-Molecule Spectroscopy

The rates of intersystem crossing can be determined by analyzing the fluorescence intensity fluctuations (blinking) of single molecules at cryogenic temperatures.



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Caption: Workflow for determining ISC rates using single-molecule fluorescence autocorrelation.

#### Methodology:

- Sample Preparation: A very dilute concentration of **Perylene-d12** is dispersed in a host matrix (e.g., an ortho-dichlorobenzene or dibenzothiophene crystal) to isolate individual molecules.
- Cryogenic Measurement: The sample is cooled to cryogenic temperatures (e.g., 1.3 K) to minimize thermal broadening and stabilize the system.
- Data Acquisition: A single molecule is located and excited using a tightly focused laser beam.
   The emitted fluorescence is collected through a confocal microscope and directed to a single-photon avalanche diode (SPAD) or similar detector. The arrival time of each photon is recorded.
- Fluorescence Autocorrelation: The photon arrival data is used to compute the second-order intensity autocorrelation function,  $g^{(2)}(\tau)$ . "Blinking" caused by transitions to the dark triplet state appears as an anti-bunching feature on a millisecond timescale.
- Kinetic Analysis: The characteristic decay times of the autocorrelation function correspond to
  the triplet state lifetimes. By measuring these decay times and the contrast of the antibunching dip as a function of excitation laser power, one can fit the data to a three- or fivelevel photophysical model to extract the individual rate constants for intersystem crossing (S<sub>1</sub>
  → T<sub>1</sub>) and phosphorescence (T<sub>1</sub> → S<sub>0</sub>).

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